N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2,5-DIMETHYLFURAN-3-CARBOXAMIDE
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Overview
Description
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features both benzofuran and furan rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biological pathways due to their broad range of biological activities .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide typically involves the construction of the benzofuran and furan rings followed by their functionalization and coupling. One common method for synthesizing benzofuran derivatives is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques like microwave-assisted synthesis (MWI) have been employed to enhance reaction rates and yields . Additionally, the use of proton quantum tunneling has been explored to minimize side reactions and improve the efficiency of benzofuran ring construction .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Biology: It serves as a probe to study various biochemical pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a benzofuran ring, known for its antimicrobial and anticancer properties.
Benzothiophene: Similar to benzofuran but contains a sulfur atom, used in anticancer and antiviral research.
Furan: A basic heterocyclic compound with a wide range of biological activities.
Uniqueness
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is unique due to its combined benzofuran and furan rings, which confer a broad spectrum of biological activities. This dual-ring structure enhances its potential as a versatile compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11-9-14(12(2)22-11)18(21)19-8-7-15(20)17-10-13-5-3-4-6-16(13)23-17/h3-6,9-10,15,20H,7-8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQSZVSDELQIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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